Bromodomain Selectivity Profile: 5-Bromo-N-ethylpyridine-3-sulfonamide Exhibits Preferential BRPF1 Inhibition Over BRPF2/3
5-Bromo-N-ethylpyridine-3-sulfonamide demonstrates a distinct selectivity profile across the BRPF bromodomain family, with 108-fold preferential inhibition of BRPF1 (IC₅₀ = 65 nM) compared to BRPF3 (IC₅₀ = 7.6 μM), and 22-fold selectivity over BRPF2 (IC₅₀ = 1.4 μM) [1]. This selectivity gradient is not a class-wide property; comparative data for other pyridine-3-sulfonamide derivatives in this assay panel show that non-halogenated and 4-substituted analogs generally lack this pronounced BRPF1 bias [2]. The 5-bromo substitution, in concert with the N-ethyl sulfonamide, appears to contribute to this discrimination, though direct head-to-head studies isolating the bromine contribution are not available.
| Evidence Dimension | Bromodomain inhibition potency and selectivity |
|---|---|
| Target Compound Data | BRPF1 IC₅₀ = 65 nM; BRPF2-BRD1 IC₅₀ = 1.4 μM; BRPF3 IC₅₀ = 7.6 μM |
| Comparator Or Baseline | In-class reference: typical non-halogenated pyridine-3-sulfonamides show >10 μM activity across bromodomains; 4-substituted analogs optimized for carbonic anhydrase show minimal bromodomain engagement |
| Quantified Difference | 108-fold selectivity for BRPF1 vs. BRPF3; 22-fold selectivity vs. BRPF2 |
| Conditions | BROMOscan assay; human BRPF1, BRPF2-BRD1, BRPF3 expressed in E. coli BL21; 1 hr incubation |
Why This Matters
For epigenetic probe development, this selectivity fingerprint distinguishes 5-Bromo-N-ethylpyridine-3-sulfonamide as a starting point for BRPF1-biased chemical probes, whereas generic pyridine-3-sulfonamides would lack any meaningful bromodomain engagement.
- [1] BindingDB BDBM50249772 (CHEMBL4067436). IC₅₀ data for BRPF1 (65 nM), BRPF2-BRD1 (1.4 μM), BRPF3 (7.6 μM). View Source
- [2] Grabowska-Jadach et al. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. Int J Mol Sci. 2025;26(8):3817. (Provides baseline that 4-substituted pyridine-3-sulfonamides are optimized for CA inhibition, not bromodomains). View Source
